5-Bromo-2-chloro-3-hydroxybenzoic acid
Description
Properties
Molecular Formula |
C7H4BrClO3 |
|---|---|
Molecular Weight |
251.46 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4BrClO3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,(H,11,12) |
InChI Key |
WFSWCAUTAYYUAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)O)Br |
Origin of Product |
United States |
Preparation Methods
Two-Step Bromination and Chlorination Starting from Salicylic Acid
A prominent and industrially viable method uses salicylic acid as the starting material due to its wide availability and low cost.
Step 1: Bromination
- Salicylic acid is brominated to selectively produce 2-hydroxy-5-bromobenzoic acid.
- Bromination systems include:
- Tetrabutylammonium bromide/oxygen/sodium metavanadate as an oxidation bromination system.
- Bromine with aluminum tribromide as a catalyst.
- Alternative brominating agents such as N-bromosuccinimide or dibromohydantoin.
- Solvents used include 1,4-dioxane or 1,2-dichloroethane.
- Reaction conditions: heating to 45–80 °C, reaction times ranging from 8 to 15 hours.
- Yields reported range from 68% to over 93% with purity exceeding 95% by HPLC.
- The ratio of desired 5-bromo to undesired 3-bromo isomers can be improved up to 24:1 by optimized oxidation bromination systems.
Step 2: Chlorination
- The brominated intermediate is chlorinated to yield 5-bromo-2-chlorobenzoic acid.
- Chlorinating agents include carbon tetrachloride, boron trichloride, phosphorus trichloride, or silicon tetrachloride.
- Catalysts such as molybdenum hexacarbonyl, vanadyl diacetylacetonate, or rhodium triacetylacetonate are used.
- Chlorination yields exceed 90% with product purity over 99.5%.
Summary Table 1: Bromination Reaction Conditions and Outcomes
| Example | Starting Material | Brominating Agent/System | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) | 5-Br:3-Br Ratio |
|---|---|---|---|---|---|---|---|---|---|
| 1 | Salicylic acid | Bromine | Aluminum trichloride | 1,2-Dichloroethane | 45 | 15 | 68.2 | 95.3 | 6:1 |
| 2 | Salicylic acid | Dibromohydantoin | None specified | Acetic acid | 80 | 12 | 71.9 | 96.5 | 7.5:1 |
| 3 | Salicylic acid | Tetrabutylammonium bromide/O2/NaVO3 | Aluminum tribromide | 1,4-Dioxane | 80 | 8 | 93.1 | 99.3 | 24:1 |
Summary Table 2: Chlorination Reaction Conditions
| Chlorinating Agent | Catalyst | Catalyst Loading (mol %) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Carbon tetrachloride | Molybdenum hexacarbonyl | 0.5–1.5 | >90 | >99.5 |
Bromination of 2-Chlorobenzonitrile Followed by Hydrolysis
An alternative method uses 2-chlorobenzonitrile as the starting material:
- Step 1: Bromination of 2-chlorobenzonitrile to 5-bromo-2-chlorobenzonitrile using bromine or N-bromosuccinimide.
- Step 2: Hydrolysis of the nitrile group under alkaline conditions (e.g., sodium hydroxide) at 30–150 °C for 2–24 hours to form 5-bromo-2-chlorobenzoate salt.
- Step 3: Acidification with protonic acids (sulfuric, hydrochloric, nitric, hydrobromic, or phosphoric acid) to precipitate 5-bromo-2-chlorobenzoic acid.
- This route benefits from the strong directing effect of the cyano group, improving bromination selectivity at the 5-position.
- Yields reported are high (80–90%) with purity >99% by HPLC.
- The process is simple, safe, cost-effective, and environmentally friendly with minimal gas evolution.
Multi-Step Synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic Acid (Related Intermediate)
Though focused on a related compound, this process provides insights into large-scale bromination and chlorination steps relevant to 5-bromo-2-chloro-3-hydroxybenzoic acid preparation:
- Starting from dimethyl terephthalate, nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps are performed.
- Bromination with N-bromosuccinimide at low temperature (0–10 °C) was optimized to minimize dibromo impurities.
- Diazotization followed by Sandmeyer reaction converts amino intermediates to chloro derivatives.
- Process was scaled to 70 kg batches with total yield ~24%.
- Detailed optimization of bromination reagent equivalents, temperature, and purification steps is reported.
Analysis and Comparison of Preparation Methods
Experimental Highlights
- Bromination of salicylic acid with tetrabutylammonium bromide/oxygen/sodium metavanadate and aluminum tribromide catalyst in 1,4-dioxane at 80 °C for 8 hours yields 2-hydroxy-5-bromobenzoic acid with 93.1% yield and 99.3% purity.
- Chlorination of the brominated intermediate with carbon tetrachloride and molybdenum hexacarbonyl catalyst at appropriate conditions yields 5-bromo-2-chlorobenzoic acid with >90% yield and >99.5% purity.
- Bromination of 2-chlorobenzonitrile with bromine or NBS at low temperature (below 10 °C) followed by alkaline hydrolysis at 90 °C and acidification produces 5-bromo-2-chlorobenzoic acid with 80–90% yield and >99% purity.
- Purification involves crystallization, solvent extraction, and filtration steps to achieve high purity.
Summary Table of Key Reaction Parameters
| Step | Reagents & Catalysts | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|---|---|
| Bromination (Salicylic acid) | Tetrabutylammonium bromide, O2, sodium metavanadate, aluminum tribromide | 1,4-Dioxane | 80 | 8 | 93.1 | 99.3 | High selectivity (24:1 5-Br:3-Br) |
| Chlorination | Carbon tetrachloride, molybdenum hexacarbonyl | Not specified | RT or reflux | Not specified | >90 | >99.5 | Efficient chlorination |
| Bromination (2-chlorobenzonitrile) | Bromine or NBS | Not specified | 0–10 | Not specified | 80–90 | >99 | Cyano group directs bromination |
| Hydrolysis | NaOH or other inorganic base | Water | 30–150 | 2–24 | High | - | Converts nitrile to carboxylate |
| Acidification | Protonic acids (H2SO4, HCl, HNO3, etc.) | Water | -10–100 | 2–12 | High | >99 | Precipitates acid product |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and reduction reactions can modify the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-Bromo-2-chloro-3-benzoquinone, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
5-Bromo-2-chloro-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of pro-inflammatory mediators in microglial cells by downregulating the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathways . This inhibition reduces the expression of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide (NO) and prostaglandin E2 (PGE2) .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₇H₃BrClO₂
- IUPAC Name : 5-Bromo-2-chlorobenzoic acid
- Synonyms: 2-Chloro-5-bromobenzoic acid, Benzoic acid-5-bromo-2-chloro- (CAS: 21739-92-4) .
Physical Properties :
- Appearance : White to off-white crystalline solid .
- Purity : Available commercially at ≥98% purity .
Comparison with Structurally Related Compounds
Positional Isomers: 2-Bromo-5-chlorobenzoic Acid
- Molecular Formula : C₇H₄BrClO₂ (same as target compound but with swapped substituent positions).
- Key Differences: Reactivity: The bromine atom at the ortho position (C2) increases steric hindrance, reducing electrophilic substitution rates compared to the meta-bromo derivative .
- Applications : Less common in drug synthesis but used in specialty polymer additives .
Functional Group Variants: 2-Bromo-5-hydroxybenzoic Acid
Substituted Derivatives: 5-Bromo-3-chloro-2-methylbenzoic Acid
- Molecular Formula : C₈H₆BrClO₂ (additional methyl group at C2).
- Key Differences :
- Applications: Explored in nonlinear optical materials and organic semiconductors .
Carboxy-Modified Analog: 5-Bromo-2-(carboxymethyl)benzoic Acid
- Molecular Formula : C₉H₆BrClO₄ (carboxymethyl group at C2).
- Key Differences :
- Applications : MOF construction for gas storage and catalysis .
Research Findings and Structural Insights
- Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used to resolve crystal structures of halogenated benzoic acids, revealing halogen bonding and π-π interactions .
- Reactivity Trends : Bromine at meta positions (C5) enhances electrophilic substitution, while chlorine at ortho (C2) directs regioselectivity in cross-coupling reactions .
Biological Activity
5-Bromo-2-chloro-3-hydroxybenzoic acid (BCB) is an aromatic compound characterized by its unique combination of bromine, chlorine, and hydroxyl functional groups. Its molecular formula is , with a molecular weight of approximately 251.46 g/mol. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts.
Chemical Structure and Properties
The structural configuration of BCB significantly influences its reactivity and biological properties. The presence of halogens and hydroxyl groups allows for various interactions with biological systems, which can lead to therapeutic applications.
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 251.46 g/mol |
| Functional Groups | Bromine, Chlorine, Hydroxyl |
1. Antimicrobial Properties
BCB exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
- Minimum Inhibitory Concentration (MIC) : Research indicates that BCB has an MIC ranging from 0.48 to 7.81 µg/mL against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The compound appears to disrupt microbial cell wall synthesis and inhibit metabolic pathways essential for microbial growth.
2. Anti-inflammatory Effects
BCB has been studied for its potential to modulate inflammatory responses. It interacts with specific molecular targets involved in inflammatory pathways, suggesting a role in therapeutic applications aimed at conditions characterized by excessive inflammation.
- Research Findings : In vitro studies indicate that BCB can reduce the production of pro-inflammatory cytokines, which are critical mediators in inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by Kalinowska et al. evaluated the antimicrobial efficacy of BCB in comparison to other hydroxybenzoic acids. The results showed that BCB had superior activity against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .
Case Study 2: Anti-inflammatory Potential
In another investigation focusing on the anti-inflammatory properties of BCB, researchers found that it significantly reduced the expression of inflammatory markers in human cell lines exposed to inflammatory stimuli. This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis.
Research Findings Summary
Research has consistently highlighted the following key findings regarding BCB:
- Antimicrobial Activity : Effective against a broad spectrum of pathogens with low MIC values.
- Anti-inflammatory Mechanism : Modulates immune responses by inhibiting pro-inflammatory cytokines.
- Potential Applications : Could be developed into therapeutic agents for infections and inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-2-chloro-3-hydroxybenzoic acid, and how can reaction conditions be optimized?
- Methodology :
- Halogenation : Start with 3-hydroxybenzoic acid. Sequential bromination (using Br₂/FeBr₃) and chlorination (Cl₂/AlCl₃) can introduce Br and Cl at positions 5 and 2, respectively. Monitor regioselectivity via TLC and adjust stoichiometry (e.g., 1.2 eq Br₂ for bromination) .
- Cross-coupling : Use Suzuki-Miyaura coupling with boronic acid intermediates. For example, react 5-bromo-2-chlorophenylboronic acid (CAS 849062-12-0) with a protected hydroxybenzoic acid derivative, followed by deprotection .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity, as validated by HPLC .
Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodology :
- NMR : Compare experimental ¹H/¹³C NMR shifts with predicted values (e.g., δ ~12.5 ppm for -COOH in DMSO-d₆). Discrepancies may indicate residual solvents or impurities .
- IR : Identify key functional groups: broad O-H stretch (~3000 cm⁻¹ for -OH and -COOH), C=O stretch (~1680 cm⁻¹), and C-Br/C-Cl vibrations (650–800 cm⁻¹) .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity. Retention times should align with standards (e.g., >98% purity as per CAS 21739-92-4) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodology :
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures. Store at 0–6°C for long-term stability, as recommended for brominated benzoic acids .
- Light Sensitivity : Perform accelerated degradation studies under UV light (λ = 254 nm) to assess photostability. Use amber vials for light-sensitive samples .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?
- Methodology :
- Comparative Analysis : Cross-validate NMR/IR data with computational tools (e.g., DFT calculations for chemical shift predictions). For example, Gaussian09 with B3LYP/6-31G* basis set can model the compound’s electronic environment .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated derivatives) that may cause spectral overlaps. Reference CAS 21739-92-4 for baseline purity expectations .
Q. What computational strategies predict the compound’s reactivity in cross-coupling reactions?
- Methodology :
- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The bromine atom (C5) typically exhibits higher electrophilicity, favoring Suzuki couplings at this position .
- Solvent Effects : Use COSMO-RS simulations to optimize solvent choice (e.g., DMF for polar intermediates, toluene for non-polar steps) .
Q. How can researchers design experiments to study the compound’s solubility and logP for pharmacokinetic applications?
- Methodology :
- Shake-Flask Method : Measure solubility in buffered solutions (pH 1–10) at 25°C. Correlate with calculated logP (estimated ~2.1 via ChemDraw) to predict membrane permeability .
- Co-solvency : Test solubility enhancers (e.g., PEG-400) for formulations. Use phase diagrams to identify optimal co-solvent ratios .
Q. What are the best practices for scaling up synthesis while minimizing halogenated byproducts?
- Methodology :
- Flow Chemistry : Implement continuous flow reactors for precise control of bromination/chlorination steps, reducing side reactions (e.g., dihalogenation) .
- Green Chemistry : Replace Cl₂ with NaClO₂ in acidic media for safer chlorination. Monitor reaction kinetics via in-line FTIR to halt at ~90% conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
